![molecular formula C11H13Cl3N2O B1416750 N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1078163-23-1](/img/structure/B1416750.png)
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 2,5-dichloroaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride has been explored for various applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional treatments. Studies have shown:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a new antimicrobial agent in the fight against drug-resistant infections.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro studies using human lung cancer cell lines (A549) demonstrated cytotoxic effects, leading to reduced cell viability in treated cultures compared to controls .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .
Neuroprotective Effects
Studies involving neuronal cell lines have suggested that this compound may protect against oxidative stress-induced cell death. It was found to enhance cell survival rates when exposed to neurotoxic agents.
Study on Antimicrobial Efficacy
A peer-reviewed study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated significant inhibition compared to control groups, highlighting its potential for development as an antibiotic agent.
Anti-inflammatory Mechanisms
Another research article explored the anti-inflammatory mechanisms by assessing cytokine levels in treated macrophages. The results showed a marked decrease in IL-1β and IL-6 levels upon treatment with the compound at doses of 10 µM and 50 µM .
Neuroprotection in Cell Models
In a study involving PC12 cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
- N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Biological Activity
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of approximately 295.59 g/mol. Its structure features a pyrrolidine ring attached to a carboxamide group, with dichlorophenyl substituents at the 2 and 5 positions. This specific chlorination pattern enhances its lipophilicity, potentially influencing its biological interactions and activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated efficacy against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Klebsiella pneumoniae
- Gram-negative bacteria : Acinetobacter baumannii, Pseudomonas aeruginosa
- Fungi : Candida auris, Aspergillus fumigatus
The compound's antimicrobial activity appears to be structure-dependent, with variations in activity observed among different derivatives.
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Effective |
Klebsiella pneumoniae | Moderate |
Acinetobacter baumannii | Effective |
Pseudomonas aeruginosa | Moderate |
Candida auris | Effective |
Aspergillus fumigatus | Moderate |
Cytotoxicity and Anticancer Properties
In vitro studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against human lung cancer cells (A549), suggesting potential applications in cancer therapy .
The mechanisms by which N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide exerts its biological effects primarily involve interactions with specific molecular targets. These may include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Receptor modulation : It may interact with receptors involved in cellular signaling pathways, impacting cellular proliferation and survival.
Further studies are needed to elucidate these mechanisms fully and determine the precise pathways involved in its biological activity.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant activity against multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent. -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of this compound on A549 cells. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its utility in anticancer drug development .
Comparison with Similar Compounds
This compound is compared with other similar compounds to highlight its unique biological profile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | Similar pyrrolidine structure | Different chlorination pattern affects activity |
N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Contains a single chlorine atom | May exhibit differing pharmacological effects |
N-(2-chlorophenyl)pyrrolidine-2-carboxamide | Chlorination at only one position | Potentially different reactivity and selectivity |
The unique dichlorination at the 2 and 5 positions significantly influences the biological activity of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide compared to these similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMYMYGWFHXAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078163-23-1 | |
Record name | 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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